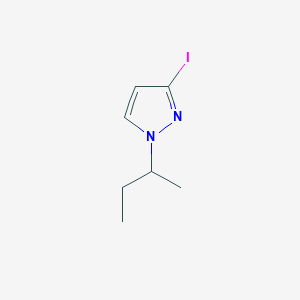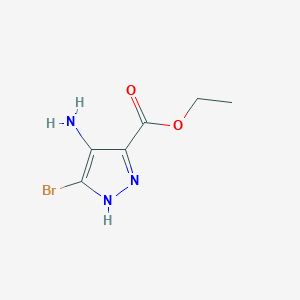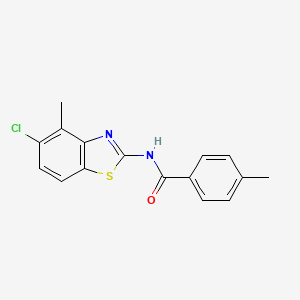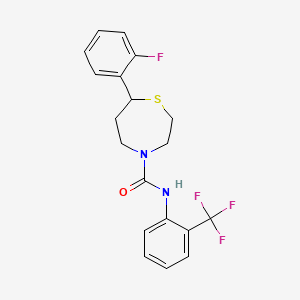![molecular formula C8H14ClN3 B2917936 N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 2193066-93-0](/img/structure/B2917936.png)
N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193066-93-0 . It is used in the synthesis of various heteroaryl and glucokinase activators .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H . This indicates that the compound contains a pyrazole ring attached to a cyclopropane ring via a methylene bridge. The pyrazole ring also has a methyl group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 187.67 .Scientific Research Applications
Chemical Inhibitors in Drug Metabolism
Chemical inhibitors, including pyrazole derivatives, are crucial in assessing drug-drug interactions by inhibiting specific cytochrome P450 isoforms. This methodology aids in predicting potential interactions in hepatic metabolism, essential for drug development and safety evaluations (Khojasteh et al., 2011).
Heterocyclic Compounds in Medicinal Chemistry
Pyrazole and cyclopropane are foundational structures in medicinal chemistry, contributing to the synthesis of compounds with a broad range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Research on these heterocyclic compounds continues to be a fertile ground for discovering new therapeutic agents (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives have been explored for their extensive pharmacological properties. These compounds exhibit significant antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. The ongoing research into pyrazolines underscores their potential as versatile therapeutic agents (Shaaban et al., 2012).
Ethylene-action Inhibition in Agriculture
Compounds related to cyclopropanamine, such as 1-methylcyclopropene, are used to inhibit ethylene action, improving the postharvest quality of various fruits and vegetables. This application is crucial in agricultural practices to prolong shelf life and reduce spoilage, highlighting the importance of cyclopropane derivatives in food science (Li et al., 2016).
Antimicrobial Agents
Monoterpenes, including compounds structurally similar to the cyclopropanamine moiety, exhibit a range of biological activities, notably antimicrobial effects. Such compounds are being investigated for their potential to address the growing issue of antimicrobial resistance, offering a promising avenue for new antimicrobial agents (Marchese et al., 2017).
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHSHTCSHMHCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-ethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2917862.png)
![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2917866.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)



![8,8-Difluorobicyclo[5.1.0]octan-4-amine;hydrochloride](/img/structure/B2917872.png)
